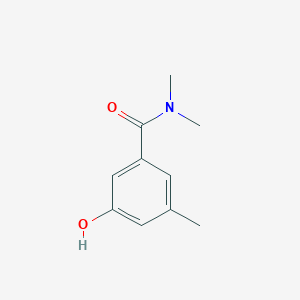

3-Hydroxy-N,N,5-trimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-hydroxy-N,N,5-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(6-9(12)5-7)10(13)11(2)3/h4-6,12H,1-3H3 |

InChI Key |

QAAWHICISUMSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 3 Hydroxy N,n,5 Trimethylbenzamide

Retrosynthetic Analysis and Key Disconnections

The foundation of any synthetic strategy lies in a logical retrosynthetic analysis. For 3-Hydroxy-N,N,5-trimethylbenzamide, the most logical and common disconnection is the amide bond (C-N bond). This is a standard approach in the synthesis of amides, as it breaks the target molecule down into two readily available or synthesizable precursors: a carboxylic acid derivative and an amine.

In this case, the disconnection of the amide bond in this compound leads to two key synthons: an acyl cation derived from 3-hydroxy-5-methylbenzoic acid and a dimethylaminyl anion. The corresponding real-world starting materials are 3-hydroxy-5-methylbenzoic acid and dimethylamine (B145610). This primary disconnection simplifies the synthetic challenge to the formation of an amide linkage between these two components, a transformation for which a vast arsenal (B13267) of chemical methods has been developed.

Conventional Organic Synthesis Routes

Traditional methods for amide bond formation are well-established and widely used in organic synthesis due to their reliability and effectiveness.

Multi-Step Synthesis Pathways

The most common conventional route involves the "activation" of the carboxylic acid, 3-hydroxy-5-methylbenzoic acid, to make it more susceptible to nucleophilic attack by the relatively weak nucleophile, dimethylamine.

A primary method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting 3-hydroxy-5-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-hydroxy-5-methylbenzoyl chloride is a highly reactive intermediate. This acyl chloride is then treated with two equivalents of dimethylamine. The first equivalent acts as the nucleophile, attacking the electrophilic carbonyl carbon, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion and forming the desired amide.

Alternatively, peptide coupling agents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine without the need to isolate a reactive intermediate like an acyl chloride. hepatochem.com A wide array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester, which is then readily attacked by dimethylamine to yield this compound. nih.gov

The precursor, 3-hydroxy-5-methylbenzoic acid, can be synthesized from 3-methyl-5-nitrobenzoic acid through a two-step process involving reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis. chemicalbook.com Dimethylamine is produced industrially by the catalytic reaction of methanol (B129727) and ammonia (B1221849) at elevated temperatures and pressures. wikipedia.orggoogle.com

Optimization of Reaction Conditions and Yields

The efficiency of these conventional synthetic routes is highly dependent on the optimization of various reaction parameters. The choice of solvent is crucial, with aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) being common choices that can effectively solubilize the reactants. ucl.ac.uk

Temperature also plays a significant role. While the reaction of an acyl chloride with an amine is often rapid even at low temperatures (0 °C to room temperature), reactions involving coupling agents may require heating to proceed at a reasonable rate and achieve high yields. However, excessive heat can lead to side reactions and racemization if chiral centers are present. The stoichiometry of the reactants and reagents is another critical factor. For instance, in the acyl chloride method, using a slight excess of the amine is common to ensure complete consumption of the highly reactive acyl chloride and to act as a base.

Below is an interactive data table illustrating hypothetical optimization parameters for the synthesis of this compound using different conventional methods.

| Method | Activating/Coupling Agent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 0 to 25 | 85-95 |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | DCM / cat. DMF | 0 to 25 | 90-98 |

| Coupling Reagent | EDC / HOBt | DMF | 25 to 50 | 75-90 |

| Coupling Reagent | DCC / DMAP | DCM | 25 | 70-85 |

| Coupling Reagent | HATU / DIPEA | DMF | 25 | 88-97 |

Green Chemistry Approaches in Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce waste and environmental impact. bohrium.com The synthesis of amides, a reaction heavily utilized in the pharmaceutical and chemical industries, has been a key area for the development of more sustainable methods. ucl.ac.uk

Catalytic and Solvent-Free Methodologies

A significant advancement in green amide synthesis is the development of catalytic methods that avoid the use of stoichiometric activating agents. sigmaaldrich.com Boron-based reagents, such as boric acid or more specialized borate (B1201080) esters like B(OCH₂CF₃)₃, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. acs.org These reactions typically proceed by forming a borate ester intermediate which then facilitates the condensation with the amine, with water being the only byproduct.

Enzymatic catalysis offers another powerful green alternative. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the formation of amide bonds. nih.govrsc.org These reactions are often performed in non-polar organic solvents or even in solvent-free systems, and they exhibit high selectivity and operate under mild conditions, thus reducing energy consumption and waste. nih.gov

Microwave-assisted organic synthesis (MAOS) can also contribute to a greener process. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. This technique can be particularly effective for solvent-free reactions, further enhancing the environmental credentials of the synthesis.

Principles of Atom Economy and Environmental Sustainability

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Conventional amide synthesis methods, particularly those using coupling agents, often suffer from poor atom economy. bohrium.com The large molecular weight of the coupling agents and the generation of stoichiometric byproducts (e.g., dicyclohexylurea from DCC) result in a significant amount of waste.

In contrast, catalytic methods for direct amidation exhibit excellent atom economy. The ideal direct condensation of 3-hydroxy-5-methylbenzoic acid and dimethylamine would produce only water as a byproduct, resulting in an atom economy of nearly 100%.

The following interactive table compares the environmental sustainability of conventional versus green approaches for the synthesis of this compound.

| Method | Key Reagent | Byproduct(s) | Atom Economy | Environmental Considerations |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂ | SO₂, HCl, Amine Hydrochloride | Poor | Generates corrosive and toxic gaseous byproducts. |

| Coupling Reagent (DCC) | DCC | Dicyclohexylurea (DCU) | Poor | Generates a solid, often difficult to remove, byproduct. |

| Catalytic (Boron-based) | Catalytic Boric Acid | Water | Excellent | Minimal waste; uses a non-toxic catalyst. |

| Enzymatic | Lipase (e.g., CALB) | Water | Excellent | Biodegradable catalyst, mild conditions, high selectivity. |

Chemoenzymatic Synthesis and Biocatalytic Applications

The integration of enzymatic methods into the synthesis of fine chemicals and pharmaceutical intermediates offers significant advantages in terms of selectivity, milder reaction conditions, and improved sustainability. While the direct chemoenzymatic synthesis of this compound has not been extensively documented in scientific literature, the construction of its core benzamide (B126) scaffold and the synthesis of chiral analogues can be effectively achieved through various biocatalytic transformations. This section explores the application of enzyme-mediated reactions for the preparation of the benzamide structure and the enantioselective synthesis of its potential chiral derivatives.

Enzyme-Mediated Transformations for Benzamide Scaffold Construction

The formation of the amide bond is a cornerstone of organic synthesis, and enzymes, particularly hydrolases such as lipases and amidases, have demonstrated considerable utility in catalyzing this transformation. These enzymes can function in reverse, promoting condensation reactions in non-aqueous or low-water environments.

Lipases, such as the widely used Candida antarctica lipase B (CAL-B), are well-regarded for their ability to catalyze the amidation of esters. researchgate.net In a plausible chemoenzymatic route to a hydroxylated benzamide scaffold, a suitable ester precursor could undergo aminolysis with dimethylamine, catalyzed by an immobilized lipase. The efficiency of such reactions is often high, and the mild conditions help to preserve sensitive functional groups on the aromatic ring. For instance, lipase-catalyzed synthesis of substituted phenylacetamides has been studied, demonstrating the versatility of these biocatalysts. nih.gov

Amidases, enzymes that naturally hydrolyze amide bonds, can also be employed for the synthesis of amides through their acyl transferase activity. researchgate.net Amidases from organisms like Pseudomonas aeruginosa have been utilized in the synthesis of hydroxamic acids, which share structural similarities with hydroxybenzamides. researchgate.net This suggests the potential for using amidases to catalyze the direct amidation of a suitable carboxylic acid precursor, such as 3-hydroxy-5-methylbenzoic acid, with dimethylamine.

The table below summarizes findings from studies on enzyme-mediated synthesis of amides, which could be analogous to the synthesis of this compound.

| Enzyme | Substrate(s) | Product | Key Findings |

| Candida antarctica lipase B (CAL-B) | α-oxo esters, n-butylamine | Chiral α-hydroxy amides | High conversion rates (88-99%) in the aminolysis step. researchgate.net |

| Lipase Novozym 435 (CALB) | Phenylglycinol, various acyl donors | Aromatic alkanolamides | Efficient catalyst in a solvent-free system with high N-acylation selectivity. nih.gov |

| Amidase from Pseudomonas aeruginosa | Acetamide, hydroxylamine | Acetohydroxamic acid | Demonstrated acyl transferase activity for amide synthesis. researchgate.net |

Enantioselective Synthesis of Chiral Analogues

While this compound itself is not chiral, the introduction of a chiral center, for example at the benzylic position of a substituent or by creating atropisomerism, would lead to chiral analogues with potentially distinct biological activities. Biocatalysis is a powerful tool for the enantioselective synthesis of such chiral molecules.

One strategy for creating chiral analogues involves the enzymatic resolution of a racemic precursor or the asymmetric synthesis of a chiral intermediate. For instance, ketoreductases (KREDs) are highly efficient in the enantioselective reduction of prochiral ketones to chiral alcohols. researchgate.net A precursor to a chiral analogue of this compound containing a ketone functionality could be stereoselectively reduced using a KRED to introduce a chiral hydroxyl group with high enantiomeric excess.

Furthermore, engineered enzymes have been developed for the asymmetric synthesis of chiral amines, which can be precursors to chiral amides. Transaminases, for example, have been extensively engineered for the synthesis of a wide range of chiral amines from prochiral ketones. nih.gov In a hypothetical pathway, a ketone precursor could be converted to a chiral amine by a transaminase, followed by acylation to form the chiral benzamide analogue.

Recent advancements in biocatalysis have also demonstrated the potential of engineered hemoproteins for asymmetric carbene N-H insertion reactions, providing a novel route to chiral amines. researchgate.net This cutting-edge approach could potentially be adapted for the synthesis of unique chiral precursors for more complex benzamide analogues.

The following table presents examples of enzymatic systems used for the enantioselective synthesis of chiral amines and amides, highlighting the potential methodologies for creating chiral analogues of this compound.

| Enzyme System | Transformation | Substrate Type | Product | Enantioselectivity |

| Engineered Ketoreductase (KRED) | Asymmetric reduction | Prochiral ketones | Chiral secondary alcohols | Often >99% ee researchgate.net |

| Engineered Transaminase (TAm) | Asymmetric synthesis | Prochiral ketones | Chiral amines | High enantiomeric excess nih.gov |

| Engineered Myoglobin Variant | Asymmetric N-H carbene insertion | Aromatic amines, diazo esters | Chiral α-amino acid derivatives | Up to 82% ee researchgate.net |

| Copper/(R)-DTBM-Segphos | Reductive relay hydroaminocarbonylation | Allylic benzoates, CO, hydroxylamines | γ-chiral amides | Excellent enantioselectivity nih.gov |

Molecular Interactions and Biological Activity Profiles of 3 Hydroxy N,n,5 Trimethylbenzamide

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The predicted biological activity of 3-Hydroxy-N,N,5-trimethylbenzamide can be inferred by dissecting its key structural features in the context of known SAR trends for related benzamides.

The Benzamide (B126) Core: The central amide linkage is crucial as it can act as both a hydrogen bond donor (N-H) and acceptor (C=O). However, in this compound, the amide nitrogen is disubstituted with two methyl groups, eliminating its hydrogen bond donating capacity. This N,N-dimethyl substitution significantly impacts its potential interactions with biological targets compared to primary or secondary benzamides.

3-Hydroxy Group: The hydroxyl group at the meta-position is a strong hydrogen bond donor and acceptor. Its presence can facilitate interactions with polar amino acid residues in a protein's binding pocket. For instance, in a series of substituted benzamides designed as neuroleptic agents, the introduction of a hydroxyl group (by demethylation of a methoxy (B1213986) group) was a key step in creating analogues with specific receptor affinities. acs.org

5-Methyl Group: The methyl group at the 5-position is a small, lipophilic substituent. Its primary influence is likely steric and electronic. It can enhance binding to hydrophobic pockets within a target protein. In studies of sulfamoyl benzamidothiazoles, the presence and position of methyl groups on the phenyl ring were found to be critical for biological activity, with des-methyl compounds being inactive. nih.gov

N,N-Dimethyl Group: This feature increases the molecule's lipophilicity and removes the potential for hydrogen bond donation from the amide nitrogen. In some contexts, this can reduce non-specific binding. However, it also alters the conformational possibilities of the molecule. The N,N-dimethyl substitution is a common feature in various biologically active compounds, where it can influence solubility and membrane permeability.

Table 1: Predicted Influence of Substituents on the Biological Interaction Profile of this compound

| Substituent | Position | Predicted Influence on Biological Interactions |

|---|---|---|

| Hydroxyl | 3 | Hydrogen bond donor/acceptor, potential for polar interactions. |

| Methyl | 5 | Increases lipophilicity, potential for hydrophobic interactions. |

The three-dimensional shape (conformation) of this compound is a critical determinant of its ability to bind to a molecular target. The key rotatable bonds are between the phenyl ring and the carbonyl group, and the C-N bond of the amide.

Due to steric hindrance from the two ortho-protons, the N,N-dimethylamide group is likely to be twisted out of the plane of the benzene (B151609) ring. This dihedral angle is a crucial parameter in determining how the molecule fits into a binding site. Studies on sterically hindered N,N-dimethylbenzamides have shown that this twist interrupts the π-electron conjugation between the amide group and the benzene ring. researchgate.net

Ligand-Binding Hypotheses: Without a known biological target, any ligand-binding hypothesis remains speculative. However, based on its structural features, this compound could potentially bind to targets that have:

A binding pocket that can accommodate a substituted benzene ring.

A hydrogen bond acceptor to interact with the 3-hydroxy group.

A hydrophobic region to interact with the 5-methyl and N,N-dimethyl groups.

For example, many kinase inhibitors feature a "hinge-binding" motif where a heterocyclic system donates and accepts hydrogen bonds. While this specific compound lacks a classic hinge-binding element, the hydroxyl group could play a similar role in anchoring the molecule within an active site.

Characterization of Molecular Targets and Biochemical Pathways

While no direct studies on this compound are available, the activities of related compounds suggest potential avenues for investigation.

A significant class of substituted benzamides are known to be antagonists of dopamine (B1211576) D2 receptors, with applications as antipsychotic medications. nih.govnih.gov Compounds like raclopride (B1662589) and FLB 524 have been successfully used as radioligands to visualize D2 receptor binding in the brains of monkeys and humans using positron emission tomography (PET). nih.govpnas.orgpnas.org These studies have demonstrated that specific substitution patterns on the benzamide scaffold are essential for high-affinity and selective binding to D2 receptors.

It is plausible that this compound could be screened for activity at dopamine receptors or other G-protein coupled receptors (GPCRs). A typical initial study would involve radioligand displacement assays using membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK cells).

Table 2: Representative Receptor Binding Data for a Known Benzamide Ligand (Raclopride)

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 1.8 |

| Dopamine D3 | 3.5 |

| Serotonin 5-HT2A | >10,000 |

| Alpha-1 Adrenergic | >10,000 |

This table is for illustrative purposes to show the type of data generated in receptor binding studies and does not represent data for this compound.

The benzamide moiety is present in inhibitors of various enzymes. For instance, substituted benzamides have been developed as inhibitors of histone deacetylases (HDACs) for cancer therapy. Furthermore, the structurally related hydroxamic acids are known inhibitors of redox enzymes like tyrosinase and peroxidase. nih.gov The mechanism of inhibition by these compounds is often attributed to their ability to chelate metal ions in the enzyme's active site or to form hydrogen bonds with key residues. nih.gov

Given the presence of the hydroxyl group, this compound could be investigated as an inhibitor of metalloenzymes or oxidoreductases. Initial screening would involve measuring the enzyme's activity in the presence of varying concentrations of the compound. If inhibition is observed, further kinetic studies (e.g., Michaelis-Menten kinetics) would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). wikipedia.orgyoutube.comlibretexts.org

Table 3: General Types of Enzyme Inhibition and Their Kinetic Signatures

| Inhibition Type | Effect on Km | Effect on Vmax |

|---|---|---|

| Competitive | Increases | No change |

| Non-competitive | No change | Decreases |

| Uncompetitive | Decreases | Decreases |

This table describes general principles of enzyme inhibition kinetics.

Cell-based assays are crucial for understanding a compound's biological effects in a more complex physiological context. For example, novel benzamides have been optimized for antimalarial activity using cellular proliferation assays with Plasmodium falciparum. nih.gov Similarly, other benzamide series have been evaluated for their ability to prolong NF-κB activation in human monocytic cell lines like THP-1. nih.gov

Should this compound be screened for biological activity, a panel of cell-based assays would be appropriate. This could include:

Cytotoxicity assays: Using cell lines like HeLa (human cervical cancer), A549 (human lung cancer), or MCF-7 (human breast cancer) to determine if the compound has anti-proliferative effects.

Reporter gene assays: To see if the compound modulates specific signaling pathways (e.g., NF-κB, AP-1).

Functional assays: Such as measuring cytokine release from immune cells (e.g., mouse bone marrow-derived dendritic cells) to test for immunomodulatory activity. nih.gov

Any observed cellular activity would then guide further mechanistic studies to identify the specific molecular target responsible for the effect.

Research on this compound Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the molecular interactions and biological activity of the chemical compound This compound are not publicly available at this time. Efforts to procure information regarding its specific interactions with proteins and its potential biological effects have not yielded any published studies.

Consequently, a mechanistic elucidation of its biological recognition, including the formation and dynamics of any ligand-protein complexes, cannot be provided. Furthermore, there is no available data to support a discussion on whether this compound would engage in allosteric or orthosteric binding with any potential protein targets.

The absence of published research indicates that this specific benzamide derivative may not have been a subject of extensive scientific investigation, or any such research has not been disseminated in the public domain.

Advanced Analytical and Spectroscopic Characterization Techniques for Research Applications

High-Resolution Mass Spectrometry for Metabolic Fate Studies (non-human in vitro or ex vivo)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for studying the metabolic fate of a compound by providing highly accurate mass measurements, which allow for the determination of elemental compositions of metabolites. In a typical in vitro study, 3-Hydroxy-N,N,5-trimethylbenzamide would be incubated with liver microsomes (from rat, mouse, or other non-human species) or hepatocytes, which contain the key enzymes responsible for drug metabolism. nih.gov

The primary metabolic pathways for a compound like this are predicted to involve Phase I (functionalization) and Phase II (conjugation) reactions. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate and identify the resulting metabolites from the incubation mixture. For this compound, expected Phase I reactions include N-demethylation of the tertiary amide, hydroxylation of the aromatic methyl group, and further oxidation. Phase II reactions would likely involve glucuronidation or sulfation of the phenolic hydroxyl group.

A nontargeted metabolomics approach using LC-HRMS can be particularly powerful. nih.gov This involves comparing the full scan mass spectra of samples from the active incubation with those from a heat-inactivated control. Statistical analyses can highlight the ions corresponding to potential metabolites, whose structures can then be postulated based on their accurate mass and further fragmented using tandem mass spectrometry (MS/MS) to confirm their structures. nih.gov For instance, the metabolism of various cresol (B1669610) isomers has been shown to produce reactive intermediates that can be trapped and identified. nih.gov

Table 1: Potential In Vitro Metabolites of this compound and Their Expected Mass Shifts (Based on common metabolic pathways for substituted benzamides and phenols)

| Metabolic Reaction | Potential Metabolite | Mass Change | Notes |

|---|---|---|---|

| Parent Compound | This compound | - | Starting molecule for metabolic analysis. |

| N-Demethylation | 3-Hydroxy-N,5-dimethylbenzamide | -14.01565 Da (-CH₂) | Loss of one methyl group from the nitrogen atom. |

| Aromatic Methyl Hydroxylation | 3-Hydroxy-5-(hydroxymethyl)-N,N-dimethylbenzamide | +15.99491 Da (+O) | Oxidation of the methyl group on the benzene (B151609) ring. |

| Glucuronidation | This compound-O-glucuronide | +176.03209 Da (+C₆H₈O₆) | Conjugation at the phenolic hydroxyl group. |

| Sulfation | This compound-O-sulfate | +79.95682 Da (+SO₃) | Conjugation at the phenolic hydroxyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the molecular structure, while more advanced techniques can reveal conformational details.

A key feature of N,N-disubstituted benzamides is the restricted rotation around the amide (C-N) bond due to its partial double-bond character. This rotation is often slow on the NMR timescale at room temperature, leading to magnetic non-equivalence of the N,N-dimethyl groups. researchgate.net Therefore, the ¹H NMR spectrum of this compound would be expected to show two distinct singlets for the two N-methyl groups. Variable-temperature (VT) NMR studies could be performed to measure the energy barrier to this rotation; as the temperature increases, the two singlets would broaden and eventually coalesce into a single sharp singlet at the coalescence temperature. researchgate.net

Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for studying through-space interactions and conformation. For instance, NOE cross-peaks between the N-methyl protons and the aromatic protons at positions 2 and 4 would help to establish the preferred orientation of the amide group relative to the phenyl ring. Furthermore, when studying the interaction of this compound with a biological target, NMR techniques like saturation transfer difference (STD) NMR or water-ligand observed via gradient spectroscopy (WaterLOGSY) can identify which protons of the ligand are in close contact with the protein, thereby mapping the binding epitope. Advanced methods like half-filtered NOESY can even probe the role of water molecules at the binding interface. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound (Based on data for analogous compounds like N,N-Diethyl-m-toluamide) chemicalbook.com

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-OH | ~9.0 - 10.0 | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

| Aromatic H (H2, H4, H6) | ~6.5 - 7.5 | Singlets or Doublets | Specific shifts depend on the electronic effects of the substituents. |

| N-CH₃ (non-equivalent) | ~2.8 - 3.1 | Two Singlets | Expected to be two separate signals at room temperature due to restricted C-N bond rotation. |

| Ar-CH₃ | ~2.3 | Singlet | Typical range for a methyl group attached to a benzene ring. |

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its crystalline state. While obtaining a crystal structure of this compound alone is useful, its true power in a research context lies in determining the structure of the compound when bound to its biological target (e.g., an enzyme or receptor). This provides a precise atomic-level map of the binding interactions.

The process involves co-crystallizing the target protein with the ligand, which can be a challenging step. Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to calculate an electron density map, into which an atomic model of the protein-ligand complex is built and refined.

The resulting structure would reveal the exact binding mode or "pose" of this compound within the active site. It would precisely identify the key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds (e.g., involving the phenolic -OH or the amide carbonyl oxygen), hydrophobic interactions (with the methyl groups and the aromatic ring), and potential pi-stacking or cation-pi interactions. This structural information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of analogs with improved affinity or specificity.

Table 3: Hypothetical X-ray Crystallography Data Summary for a this compound-Protein Complex

| Parameter | Hypothetical Value/Description | Significance |

|---|---|---|

| Resolution (Å) | 2.1 | Indicates the level of detail in the electron density map; lower values are better. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Key Hydrogen Bonds | Phenolic OH to Asp120 (2.8 Å); Carbonyl O to Gly150 (backbone NH, 3.0 Å) | Identifies specific, strong directional interactions crucial for binding affinity. |

| Hydrophobic Contacts | Aromatic ring with Phe250; 5-Methyl with Leu180; N-Methyls with Val145 | Highlights non-polar interactions that contribute significantly to binding. |

| Water-Mediated Contacts | Phenolic OH - H₂O - Glu85 | Reveals the role of solvent molecules in bridging interactions between ligand and protein. |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies that gives rise to a characteristic "fingerprint" spectrum, making these techniques excellent for identification and structural analysis. mdpi.com

For this compound, IR and Raman spectroscopy would be used to confirm the presence of its key functional groups. The IR spectrum would be expected to show a strong, broad absorption for the O-H stretch of the phenol, a sharp, strong absorption for the C=O (Amide I band) stretch, and various absorptions for C-N stretching, aromatic C=C stretching, and C-H stretching. nih.govnih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, aromatic ring vibrations are often strong, providing a clear fingerprint. The C=O stretch is also readily observable. By comparing the experimental IR and Raman spectra with those predicted by theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of all vibrational modes can be achieved, confirming the molecular structure. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1660 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Tertiary Amide | 1250 - 1350 | Medium | Medium |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real time. rsc.org It is a powerful tool for characterizing how a small molecule like this compound interacts with its purified protein target.

In a typical SPR experiment, the protein target is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

The resulting data, plotted as a sensorgram (RU vs. time), provides a wealth of kinetic information. The association phase (as the analyte binds) is used to determine the association rate constant (kₐ or kₒₙ), while the dissociation phase (as buffer flows over the surface and the complex dissociates) is used to determine the dissociation rate constant (kₔ or kₒ). The ratio of these two constants (kₔ/kₐ) gives the equilibrium dissociation constant (Kₔ), a measure of binding affinity. enzymlogic.com Performing these experiments with various concentrations of the analyte allows for robust determination of these kinetic parameters, which are critical for understanding the dynamic aspects of the ligand-target interaction. nih.govnih.gov

Table 5: Representative Kinetic Data from a Hypothetical SPR Experiment

| Kinetic Parameter | Symbol | Hypothetical Value | Description |

|---|---|---|---|

| Association Rate Constant | kₐ (kₒₙ) | 2.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the ligand-protein complex is formed. |

| Dissociation Rate Constant | kₔ (kₒ) | 5.0 x 10⁻³ s⁻¹ | The rate at which the ligand-protein complex breaks apart. |

| Equilibrium Dissociation Constant | Kₔ | 20 nM | A measure of binding affinity; lower values indicate stronger binding. (Kₔ = kₔ/kₐ). |

| Residence Time | τ (1/kₔ) | 200 s | The average time the ligand stays bound to the target. |

Computational Chemistry and Cheminformatics for Theoretical and Predictive Studies

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and molecular properties of a compound from first principles. For 3-Hydroxy-N,N,5-trimethylbenzamide, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) could be used to calculate a variety of properties. These calculations would provide valuable data on the molecule's geometry, including bond lengths and angles, as well as its electronic characteristics.

Key properties that can be determined include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map, for instance, would highlight electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.

Table 1: Theoretically Calculable Molecular Properties for this compound

| Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |

| Electrostatic Potential | Indicates regions likely to engage in electrostatic interactions. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and electron-donating/accepting abilities. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

| Atomic Charges | Describes the charge distribution across the atoms. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic model of the biological environment, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the target protein upon binding. This level of detail is crucial for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds structurally related to this compound, it would be possible to predict the activity of novel analogues.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) for a training set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new compounds based solely on their calculated descriptors. This approach is highly valuable for prioritizing which new analogues to synthesize and test.

In Silico ADME Profiling and Physicochemical Property Prediction

The success of a potential therapeutic agent is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties for this compound, offering early insights into its potential drug-likeness and avoiding costly late-stage failures.

Various computational models can predict key physicochemical properties that influence ADME. These predictions are often based on the compound's structure and include parameters like solubility, lipophilicity (logP), and pKa.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value Range | Importance in Drug Discovery |

| Molecular Weight | ~193.24 g/mol | Influences size and diffusion characteristics. |

| logP (Lipophilicity) | Varies by prediction algorithm | Affects solubility, absorption, and membrane permeability. |

| Aqueous Solubility | Varies by prediction algorithm | Crucial for absorption and formulation. |

| pKa | Varies by prediction algorithm | Determines the charge state at physiological pH. |

| Polar Surface Area | Varies by prediction algorithm | Influences membrane permeability and transport. |

Virtual Screening and Library Design for Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If a target for this compound were identified, both ligand-based and structure-based virtual screening could be employed to discover novel, structurally diverse compounds with similar or improved activity.

Furthermore, computational methods can be used to design a focused library of analogues based on the core scaffold of this compound. By systematically modifying different parts of the molecule in silico and evaluating their predicted properties and activities, researchers can rationally design a set of new compounds for synthesis with a higher probability of success. This approach streamlines the optimization process, saving both time and resources.

Pharmacological Interrogations in Model Systems Strictly Non Clinical, Non Human Focus

In Vitro Cellular Efficacy and Potency Evaluation

No data are available on the efficacy, potency, or mechanism of action of 3-Hydroxy-N,N,5-trimethylbenzamide in cell culture models.

Ex Vivo Tissue Response Studies

There are no published studies examining the effects of this compound on isolated organs or tissues.

In Vivo Proof-of-Concept Studies in Lower Organisms or Animal Models

No in vivo studies in any animal or lower organism models have been found in the public domain to establish proof-of-concept for any therapeutic application of this compound.

Emerging Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

While no specific studies describe the use of 3-Hydroxy-N,N,5-trimethylbenzamide as a chemical probe, its core structure suggests a potential starting point for such development. The benzamide (B126) moiety is a common feature in biologically active molecules. The hydroxyl (-OH) and N,N-dimethylamide groups provide sites for potential hydrogen bonding and interaction with biological targets. Future research could focus on modifying the structure to incorporate fluorophores or other reporter groups, allowing it to be used to visualize and study biological processes or the distribution of specific enzymes or receptors in living systems.

Exploration as a Scaffold for Novel Research Tools

The chemical structure of this compound makes it a candidate for exploration as a scaffold in medicinal chemistry and chemical biology. A scaffold is a core molecular structure upon which further chemical modifications can be made to create a library of new compounds with diverse properties. Researchers could potentially use the benzamide ring and its functional groups as a foundation for synthesizing new molecules to be tested for various biological activities. The versatility of benzamides in drug discovery suggests that this compound could serve as a building block for developing new therapeutic agents or research tools.

Potential in Materials Science or Polymer Chemistry

There is currently no documented use of this compound in materials science or polymer chemistry. However, compounds containing aromatic rings and functional groups capable of hydrogen bonding, such as the hydroxyl group in this molecule, are sometimes used in the development of specialty polymers or functional materials. Hypothetically, it could be investigated as a monomer or an additive in polymerization processes to impart specific thermal or mechanical properties to a material. Its utility in this field remains an open question pending further research.

Unexplored Research Avenues and Methodological Advancements

The primary unexplored research avenue for this compound is the comprehensive characterization of its fundamental chemical and biological properties. Future work should include:

Systematic Biological Screening: Testing the compound against a wide range of biological targets to identify any potential therapeutic activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how small changes in its structure affect its biological activity.

Advanced Synthetic Methods: Developing more efficient and environmentally friendly methods for its synthesis, which could facilitate broader research and application.

Integration into Multi-Disciplinary Research Frameworks

For this compound to become a valuable research tool, it would need to be integrated into multi-disciplinary research frameworks. This would involve collaboration between synthetic chemists to produce the compound, computational chemists to model its interactions with biological targets, and biologists to test its effects in cellular and animal models. Such an integrated approach would be essential to fully explore its potential and translate any basic findings into practical applications.

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.